Riboflavin-5-Phosphate-13C4,15N2-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an easily absorbed micronutrient that plays a crucial role in maintaining health in humans and other animals . It is used primarily for scientific research purposes, particularly in studies involving metabolic processes and enzyme activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Riboflavin-5-Phosphate-13C4,15N2-1 can be synthesized by incorporating stable heavy isotopes of carbon and nitrogen into riboflavin. The process involves the phosphorylation of riboflavin using phosphoryl chloride . The reaction conditions typically require controlled temperatures and specific pH levels to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process includes the use of advanced chromatography techniques to separate and purify the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
Riboflavin-5-Phosphate-13C4,15N2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biological systems.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are crucial cofactors in various enzymatic reactions .
Wissenschaftliche Forschungsanwendungen
Riboflavin-5-Phosphate-13C4,15N2-1 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope tracer in studies involving metabolic pathways and enzyme kinetics.
Biology: Helps in understanding the role of riboflavin in cellular processes and its impact on health.
Medicine: Investigated for its potential therapeutic effects and its role in treating riboflavin deficiency.
Industry: Used in the development of nutritional supplements and fortified foods.
Wirkmechanismus
Riboflavin-5-Phosphate-13C4,15N2-1 exerts its effects by acting as a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These cofactors are essential for various enzymatic reactions, including those involved in the oxidation of glucose-6-phosphate . The compound binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating its conversion to FMN and FAD .
Vergleich Mit ähnlichen Verbindungen
Riboflavin-5-Phosphate-13C4,15N2-1 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. Similar compounds include:
Riboflavin-5-Phosphate: The unlabeled form of the compound.
Flavin Mononucleotide (FMN): A coenzyme derived from riboflavin.
Flavin Adenine Dinucleotide (FAD): Another coenzyme derived from riboflavin.
These compounds share similar biochemical roles but differ in their labeling and specific applications in research.
Eigenschaften
Molekularformel |
C17H21N4O9P |
---|---|
Molekulargewicht |
462.30 g/mol |
IUPAC-Name |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1/i13+1,15+1,16+1,17+1,19+1,20+1 |
InChI-Schlüssel |
FVTCRASFADXXNN-YKTCBDAOSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N([13C]3=[15N][13C](=O)[15NH][13C](=O)[13C]3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.